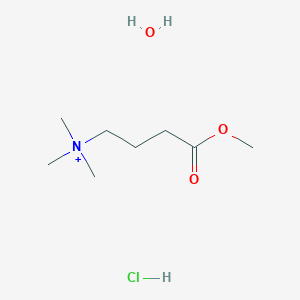![molecular formula C5H6Cl2O2S2 B12831253 ({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride CAS No. 77697-89-3](/img/structure/B12831253.png)
({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” is an organosulfur compound characterized by the presence of both chlorine and sulfur atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” typically involves the reaction of 2-chloro-2-oxoethyl chloride with a thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of “this compound” may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Oxidation Reactions: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioethers.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Thiols and thioethers.
Scientific Research Applications
“({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetyl chloride: Similar in structure but lacks the sulfur atoms.
Thioacetic acid: Contains sulfur but lacks the chlorine atom.
Chloroethyl methyl sulfide: Contains both chlorine and sulfur but differs in the overall structure.
Uniqueness
“({[(2-Chloro-2-oxoethyl)thio]methyl}thio)acetyl chloride” is unique due to the presence of both chlorine and sulfur atoms, which impart distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
77697-89-3 |
|---|---|
Molecular Formula |
C5H6Cl2O2S2 |
Molecular Weight |
233.1 g/mol |
IUPAC Name |
2-[(2-chloro-2-oxoethyl)sulfanylmethylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C5H6Cl2O2S2/c6-4(8)1-10-3-11-2-5(7)9/h1-3H2 |
InChI Key |
LKTLLQVZWBEGQH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)SCSCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate](/img/structure/B12831190.png)





![3-Methoxy-4-[[4-(trifluoromethyl)phenyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12831224.png)
![(2R,2'R,3S,3'S,4S)-2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-[4,8'-bichroman]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)](/img/structure/B12831227.png)
![N-[5-Chloro-6-Methyl-2-(4-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12831228.png)


![2-Methyl-3-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12831248.png)

